ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate
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Overview
Description
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is an organic compound with the molecular formula C7H10F3NO3 and a molecular weight of 213.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate typically involves the reaction of ethyl bromoacetate with N-methyl-2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Hydrolysis: 2-(2,2,2-trifluoro-N-methylacetamido)acetic acid.
Reduction: Ethyl 2-(N-methylacetamido)acetate.
Oxidation: Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetic acid.
Scientific Research Applications
Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(N-methylacetamido)acetate
- Ethyl 2-(2,2,2-trifluoroacetamido)acetate
- Methyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
ethyl 2-[methyl-(2,2,2-trifluoroacetyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-3-14-5(12)4-11(2)6(13)7(8,9)10/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQOTQXWQMKCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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